molecular formula C27H24FN3O2 B2407816 (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone CAS No. 866895-01-4

(4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B2407816
CAS No.: 866895-01-4
M. Wt: 441.506
InChI Key: XLKHBWVGIUFRQA-UHFFFAOYSA-N
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Description

(4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone: is a complex organic compound that features a quinoline core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: The quinoline derivative is then reacted with 1-(2-fluorophenyl)piperazine under nucleophilic substitution conditions.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal complexes.

Biology: In biological research, it is studied for its potential interactions with various biological targets, including receptors and enzymes.

Medicine: The primary interest in this compound lies in its potential as a pharmaceutical agent. It has been investigated for its activity against neurological and psychiatric disorders, such as depression and anxiety.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • (4-(4-(2-Chlorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone
  • (4-(4-(2-Bromophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone

Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone may exhibit unique pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a distinct candidate for further research and development.

Properties

IUPAC Name

[4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-33-20-12-10-19(11-13-20)27(32)22-18-29-24-8-4-2-6-21(24)26(22)31-16-14-30(15-17-31)25-9-5-3-7-23(25)28/h2-13,18H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKHBWVGIUFRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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